2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a benzothieno ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-aryl amidines with trifluoroacetic anhydride under mild reaction conditions . Another approach utilizes a copper-catalyzed reaction under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable and efficient synthetic routes. For instance, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines . This method is advantageous due to its scalability and the use of inexpensive starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide. The reactions are typically carried out under mild conditions, making them suitable for large-scale production.
Major Products Formed
The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups and properties
Scientific Research Applications
2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. It can interact with various biological targets, making it a candidate for further investigation in pharmacology.
Industry: The compound is used in the development of advanced materials, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these derivatives potential anti-cancer agents.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
7-Substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines: These compounds are known for their high affinity and selectivity for A2A adenosine receptors.
Uniqueness
2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of a furan ring, a benzothieno ring, and a triazolopyrimidine core
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-(furan-2-yl)-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H22N4OS/c1-4-20(2,3)12-7-8-13-15(10-12)26-19-16(13)18-22-17(14-6-5-9-25-14)23-24(18)11-21-19/h5-6,9,11-12H,4,7-8,10H2,1-3H3 |
InChI Key |
OBHUGHPNBRIAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
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